REACTION_CXSMILES
|
Br[CH2:2][C:3]1[CH:7]=[C:6]([C:8]2[S:9][C:10]([Cl:13])=[CH:11][CH:12]=2)[O:5][N:4]=1.C1N2CN3CN(C2)C[N:15]1C3.Cl>CCO>[Cl:13][C:10]1[S:9][C:8]([C:6]2[O:5][N:4]=[C:3]([CH2:2][NH2:15])[CH:7]=2)=[CH:12][CH:11]=1
|
Name
|
|
Quantity
|
1 g
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Type
|
reactant
|
Smiles
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BrCC1=NOC(=C1)C=1SC(=CC1)Cl
|
Name
|
|
Quantity
|
503.3 mg
|
Type
|
reactant
|
Smiles
|
C1N2CN3CN1CN(C2)C3
|
Name
|
|
Quantity
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40 mL
|
Type
|
solvent
|
Smiles
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CCO
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
Cl
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
the resulting mixture was refluxed for 45 minutes
|
Duration
|
45 min
|
Type
|
TEMPERATURE
|
Details
|
After cooling the precipitate
|
Type
|
FILTRATION
|
Details
|
was filtered off
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
The white crystalline material was dried under reduced pressure at 40° C.
|
Reaction Time |
16 h |
Name
|
|
Type
|
|
Smiles
|
ClC1=CC=C(S1)C1=CC(=NO1)CN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |